molecular formula C8H5BrClFO B13730099 2-Bromo-4-fluoro-6-methylbenzoyl chloride

2-Bromo-4-fluoro-6-methylbenzoyl chloride

Cat. No.: B13730099
M. Wt: 251.48 g/mol
InChI Key: ZOBVZZVBHNBLDS-UHFFFAOYSA-N
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Description

2-Bromo-4-fluoro-6-methylbenzoyl chloride is an organic compound with the molecular formula C8H5BrClFO It is a derivative of benzoyl chloride, where the benzene ring is substituted with bromine, fluorine, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-fluoro-6-methylbenzoyl chloride typically involves the following steps:

    Fluorination: The fluorine atom can be introduced via nucleophilic aromatic substitution using a fluorinating agent like potassium fluoride (KF) or cesium fluoride (CsF).

    Methylation: The methyl group can be added through Friedel-Crafts alkylation using methyl chloride (CH3Cl) and a Lewis acid catalyst such as aluminum chloride (AlCl3).

    Chlorination: Finally, the benzoyl chloride moiety is introduced by reacting the substituted benzene with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-fluoro-6-methylbenzoyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.

    Reduction Reactions: The carbonyl group in the benzoyl chloride moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), ammonia (NH3), or primary amines (RNH2) under basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium, or chromium trioxide (CrO3) in acetic acid.

Major Products

    Substitution: Formation of substituted benzamides, benzyl alcohols, or benzyl thiols.

    Reduction: Formation of 2-Bromo-4-fluoro-6-methylbenzyl alcohol.

    Oxidation: Formation of 2-Bromo-4-fluoro-6-methylbenzoic acid.

Scientific Research Applications

2-Bromo-4-fluoro-6-methylbenzoyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.

    Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for studying their structure and function.

    Medicine: It serves as a building block in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Bromo-4-fluoro-6-methylbenzoyl chloride involves its reactivity towards nucleophiles. The electron-withdrawing effects of the bromine and fluorine atoms increase the electrophilicity of the carbonyl carbon in the benzoyl chloride moiety, making it more susceptible to nucleophilic attack. This leads to the formation of various substituted products depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-fluorobenzoyl chloride: Lacks the methyl group, resulting in different reactivity and applications.

    4-Fluoro-6-methylbenzoyl chloride: Lacks the bromine atom, affecting its electrophilicity and reaction pathways.

    2-Bromo-6-methylbenzoyl chloride:

Uniqueness

2-Bromo-4-fluoro-6-methylbenzoyl chloride is unique due to the combined presence of bromine, fluorine, and methyl groups on the benzene ring. This combination of substituents imparts distinct electronic and steric effects, influencing its reactivity and making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C8H5BrClFO

Molecular Weight

251.48 g/mol

IUPAC Name

2-bromo-4-fluoro-6-methylbenzoyl chloride

InChI

InChI=1S/C8H5BrClFO/c1-4-2-5(11)3-6(9)7(4)8(10)12/h2-3H,1H3

InChI Key

ZOBVZZVBHNBLDS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C(=O)Cl)Br)F

Origin of Product

United States

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